(E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(p-tolyl)propanamide
Description
This compound belongs to the 4-oxo-2-thioxothiazolidin-3-yl propanamide class, characterized by a thiazolidinone core with a thioxo group at position 2, a ketone at position 4, and a furan-substituted methylene group at position 3. The propanamide side chain is linked to a p-tolyl (4-methylphenyl) group. The E-configuration of the furan-2-ylmethylene group distinguishes it from Z-isomers, which may influence biological activity and physicochemical properties.
Properties
IUPAC Name |
3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S2/c1-12-4-6-13(7-5-12)19-16(21)8-9-20-17(22)15(25-18(20)24)11-14-3-2-10-23-14/h2-7,10-11H,8-9H2,1H3,(H,19,21)/b15-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAOZBJOJJLTEDF-RVDMUPIBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CCN2C(=O)C(=CC3=CC=CO3)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)CCN2C(=O)/C(=C\C3=CC=CO3)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(p-tolyl)propanamide has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C18H14N2O5S2
- Molecular Weight : 402.44 g/mol
- CAS Number : 682783-75-1
The compound's biological activity is largely attributed to its thiazolidinone framework, which is known for various pharmacological effects. The furan moiety enhances the compound's interaction with biological targets, potentially leading to significant anticancer properties.
Key Mechanisms:
- Antiproliferative Activity : Studies have shown that thiazolidinone derivatives exhibit moderate to strong antiproliferative effects on cancer cell lines, suggesting potential for development as anticancer agents .
- Induction of Apoptosis : Compounds similar to this compound have been reported to induce apoptosis in various cancer cell lines through mechanisms involving mitochondrial pathways and caspase activation .
Anticancer Activity
A series of studies have explored the anticancer potential of thiazolidinone derivatives, including the target compound:
Case Studies
- Cytotoxicity Assays : Research demonstrated that derivatives of thiazolidinone, including those with furan substituents, displayed cytotoxic effects against K562 and MCF7 cell lines. The study highlighted the importance of electron-donating groups in enhancing cytotoxicity .
- Mechanistic Insights : A study focusing on the interaction of similar compounds with DDX3 helicase revealed that inhibition of this enzyme could be a pathway through which these compounds exert their anticancer effects. The results indicated a direct interaction between the compound and specific amino acid residues critical for DDX3 function .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs, their substituents, and properties:
Physicochemical Properties
- Melting Points : Analogs with p-methylbenzylidene groups (e.g., 304674-59-7) lack reported melting points, but related compounds with aryl substituents exhibit melting points between 134–178°C .
- Solubility : The p-tolyl group in the target compound likely increases lipophilicity compared to polar substituents like 3-hydroxyphenyl (LogP ~3.15) . Nitro groups (e.g., in 682763-95-7) may reduce solubility but improve target binding .
Q & A
Q. What synthetic routes are commonly employed to synthesize (E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(p-tolyl)propanamide?
The compound is typically synthesized via a multi-step condensation process. A general approach involves:
- Step 1 : Formation of the thiazolidinone core by reacting substituted aldehydes with thiourea derivatives under basic conditions. For example, chloroacetyl chloride can react with 3-oxo-propionitriles to form 4-thiazolidinone intermediates .
- Step 2 : Introduction of the furan-2-ylmethylene group via Knoevenagel condensation, where the aldehyde moiety of furfural reacts with the active methylene group of the thiazolidinone. This step often requires catalysts like piperidine or acetic acid .
- Step 3 : Amidation with N-(p-tolyl)propanamide using coupling reagents (e.g., EDC/HOBt) in anhydrous solvents like DMF or THF .
Key characterization methods include FT-IR (to confirm C=O and C=S stretches at ~1700 cm⁻¹ and ~1250 cm⁻¹, respectively) and melting point analysis .
Q. How is the stereochemical configuration (E/Z) of the furan-2-ylmethylene group confirmed?
The E configuration is determined via:
- 1H NMR : The coupling constant (J) between the olefinic protons (typically ~12–16 Hz for trans configuration).
- X-ray crystallography : Single-crystal studies provide unambiguous evidence of the spatial arrangement, as demonstrated in structurally similar thiazolidinone derivatives .
- NOESY experiments : To detect spatial proximity between the furan ring and thiazolidinone protons .
Q. What safety precautions are critical when handling this compound?
Safety protocols include:
- Personal Protective Equipment (PPE) : Gloves, lab coat, and eye protection (e.g., goggles) to avoid skin/eye contact (H313/H333 hazards) .
- Ventilation : Use fume hoods to prevent inhalation of fine particles (P305+P351+P338).
- Storage : In a cool, dry place away from oxidizing agents. Stability studies suggest sensitivity to light and moisture .
Advanced Research Questions
Q. How can synthetic yields be optimized for the Knoevenagel condensation step?
Yield optimization strategies include:
- Catalyst screening : Piperidine or ammonium acetate in ethanol improves reaction efficiency compared to traditional acetic acid .
- Solvent selection : Refluxing in toluene or DMF enhances reactivity of the aldehyde-thiazolidinone system.
- Reaction monitoring : TLC or HPLC to track intermediate formation and minimize side products (e.g., dimerization of furfural) .
Reported yields for analogous compounds range from 48% to 65% under optimized conditions .
Q. What computational methods are used to predict the electronic properties of this compound?
- Density Functional Theory (DFT) : Calculations (e.g., B3LYP/6-31G* basis set) predict frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity and charge distribution .
- Molecular docking : To evaluate binding affinity with biological targets (e.g., enzymes like PPAR-γ or COX-2) using AutoDock Vina or Schrödinger Suite .
- ADMET profiling : Tools like SwissADME predict pharmacokinetic properties (e.g., logP ~3.2, indicating moderate lipophilicity) .
Q. How does the thioxothiazolidinone moiety influence biological activity?
The 2-thioxo-4-thiazolidinone core is associated with:
- Antidiabetic activity : Via PPAR-γ agonism, as seen in structurally related glitazones .
- Antimicrobial effects : Through interference with bacterial cell wall synthesis (e.g., inhibition of MurB ligase) .
- Anticancer potential : ROS generation and apoptosis induction in cancer cell lines (IC50 values reported at ~10–50 μM in MCF-7 and HeLa cells) .
Q. How can contradictions in biological assay data be resolved?
Discrepancies may arise from:
- Assay variability : Standardize protocols (e.g., MTT vs. resazurin assays for cytotoxicity) .
- Solubility issues : Use DMSO as a co-solvent (≤0.1% v/v) to improve compound dispersion in aqueous media .
- Metabolic interference : Include control experiments with CYP450 inhibitors (e.g., ketoconazole) to assess off-target effects .
Q. What advanced spectroscopic techniques validate the tautomeric forms of the thioxothiazolidinone ring?
- 13C NMR : Distinguishes keto-enol tautomers via chemical shifts (e.g., C=O at ~175 ppm vs. C-OH at ~165 ppm) .
- Raman spectroscopy : Detects vibrational modes of C=S (~650 cm⁻¹) and C=O (~1700 cm⁻¹) .
- Variable-temperature NMR : Monitors tautomeric equilibria by observing signal splitting at low temperatures .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
